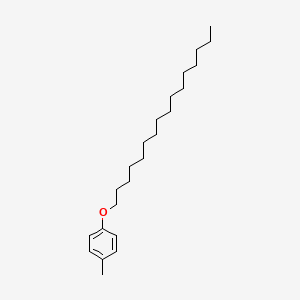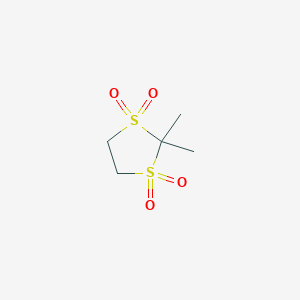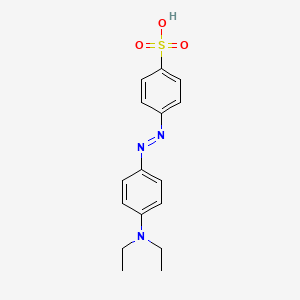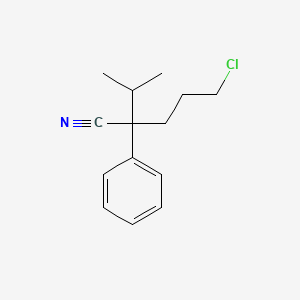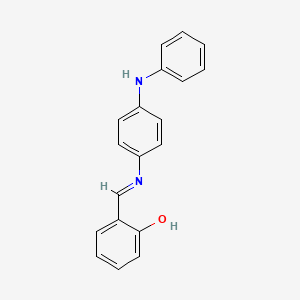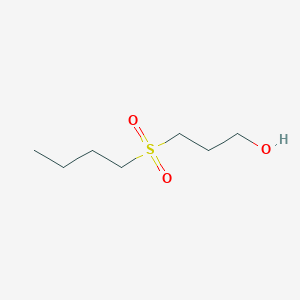
Ethyl orange
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl orange is a synthetic azo dye commonly used as a pH indicator in various chemical processes. It is known for its distinct color change from yellow to red as the pH of the solution changes from acidic to basic. The chemical formula of this compound is C16H18N3NaO3S, and it is often used in titrations to determine the endpoint of acid-base reactions .
Vorbereitungsmethoden
Ethyl orange can be synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with N,N-diethylaniline to form this compound.
In industrial production, the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is usually carried out in an aqueous medium at low temperatures to stabilize the diazonium salt .
Analyse Chemischer Reaktionen
Ethyl orange undergoes several types of chemical reactions, including:
Acid-Base Reactions: As a pH indicator, this compound changes color in response to changes in pH.
Oxidation and Reduction: this compound can be reduced to form colorless compounds, and it can be oxidized under certain conditions.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl orange has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a pH indicator in titrations and other analytical procedures.
Biology: this compound can be used to stain biological tissues and cells, aiding in microscopic examinations.
Medicine: It is used in diagnostic assays to determine the pH of bodily fluids.
Industry: This compound is used in the dyeing of textiles, paper, and other materials.
Wirkmechanismus
The mechanism of action of ethyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the alteration in the electronic structure of the molecule, which affects its light absorption properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl orange is similar to other azo dyes such as mthis compound and phenolphthalein. it has unique properties that make it suitable for specific applications:
Mthis compound: Like this compound, mthis compound is also used as a pH indicator. it has a different pH transition range and color change (red to yellow).
Phenolphthalein: This compound is another pH indicator but changes from colorless to pink over a different pH range.
This compound is unique in its specific pH transition range and its ability to provide a clear and distinct color change, making it highly useful in various analytical and industrial applications .
Eigenschaften
CAS-Nummer |
1514962-56-1 |
|---|---|
Molekularformel |
C16H19N3O3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
OORQUAGUOJMPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


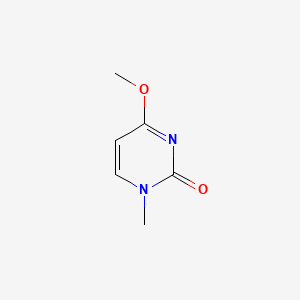
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)

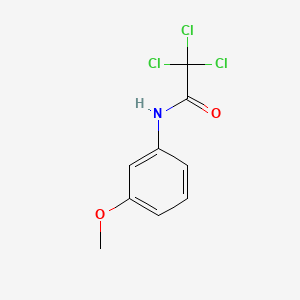
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
